[(Tert-butoxycarbonyl)amino](4-iodophenyl)acetic acid
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Overview
Description
(Tert-butoxycarbonyl)aminoacetic acid is a chemical compound with the molecular formula C13H16INO4 and a molecular weight of 377.17491 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 4-iodophenyl acetic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butoxycarbonyl)aminoacetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group followed by the introduction of the 4-iodophenyl acetic acid moiety. One common method involves the reaction of tert-butyl chloroformate with the amino group to form the Boc-protected intermediate. This intermediate is then reacted with 4-iodophenyl acetic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of (Tert-butoxycarbonyl)aminoacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(Tert-butoxycarbonyl)aminoacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can yield free amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(Tert-butoxycarbonyl)aminoacetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (Tert-butoxycarbonyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(Tert-butoxycarbonyl)ethanolamine: Similar in structure but with an ethanolamine moiety instead of the 4-iodophenyl acetic acid.
(S)-2-(Tert-butoxycarbonyl)amino-3-aminopropionic acid: Contains a similar Boc-protected amino group but with a different backbone structure.
Uniqueness
(Tert-butoxycarbonyl)aminoacetic acid is unique due to the presence of the 4-iodophenyl group, which allows for specific substitution reactions that are not possible with other Boc-protected compounds. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
Molecular Formula |
C13H16INO4 |
---|---|
Molecular Weight |
377.17 g/mol |
IUPAC Name |
2-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H16INO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
YEZLGSBLNCEULA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)I)C(=O)O |
Origin of Product |
United States |
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